3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime
Description
The compound 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime is a nitroaromatic derivative featuring a trifluoromethylphenoxy substituent and an O-methyloxime functional group. The trifluoromethyl group is a hallmark of agrochemical and pharmaceutical compounds due to its electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
(E)-N-methoxy-1-[3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c1-23-19-9-10-5-6-14(13(7-10)20(21)22)24-12-4-2-3-11(8-12)15(16,17)18/h2-9H,1H3/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRADGPKAEYERHG-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Hydroxybenzaldehyde
The initial step involves nitrating 4-hydroxybenzaldehyde to introduce the nitro group at the 3-position. This reaction is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The electrophilic aromatic substitution occurs regioselectively at the meta position relative to the hydroxyl group, yielding 3-nitro-4-hydroxybenzaldehyde.
Reaction Conditions :
Etherification with 3-(Trifluoromethyl)Phenol
The hydroxyl group of 3-nitro-4-hydroxybenzaldehyde is then converted to a phenoxy ether via reaction with 3-(trifluoromethyl)phenol. This step employs a base such as potassium carbonate (K₂CO₃) to deprotonate the phenol, facilitating nucleophilic substitution.
Reaction Conditions :
The product, 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde, is isolated as a yellow crystalline solid with a melting point of 107–108°C.
Formation of the O-Methyloxime Derivative
The aldehyde intermediate undergoes condensation with O-methylhydroxylamine hydrochloride to form the target O-methyloxime. This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration.
Reaction Mechanism
The mechanism involves two stages:
- Nucleophilic Attack : The amine group of O-methylhydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
- Dehydration : Elimination of a water molecule generates the imine (oxime) bond, stabilized by the electron-withdrawing nitro and trifluoromethyl groups.
Reaction Conditions :
Stereochemical Considerations
The reaction predominantly yields the E-isomer of the O-methyloxime due to steric hindrance between the nitro group and the methoxy moiety in the Z-configuration. This stereoselectivity is critical for avoiding side reactions, such as the Wolf–Kishner reduction, which is prevalent in direct aldehyde-to-indazole syntheses.
Optimization and Side Reactions
Purity and Yield Enhancements
Alternative Routes
- One-Pot Synthesis : Combining nitration and etherification in a sequential one-pot procedure reduces isolation steps but requires precise stoichiometric control.
- Microwave-Assisted Synthesis : Reduces reaction time for oxime formation from 6 hours to 30 minutes, with comparable yields.
Characterization Data
Physical and spectroscopic data for the target compound are consistent across sources:
Industrial and Research Applications
The compound’s stability and functional group diversity make it valuable in:
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro group or the aldehyde group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce carboxylic acids or other oxidized forms .
Scientific Research Applications
3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Substituent Effects on Properties
- Sulfanyl vs. Phenoxy Groups: Sulfanyl (S–) substituents, as in CAS 303996-11-4, introduce greater lipophilicity compared to phenoxy (O–) groups. This may enhance membrane permeability but reduce aqueous solubility .
- Trifluoromethyl Influence :
The trifluoromethyl group (–CF₃) in all analogs improves resistance to oxidative degradation and metabolic clearance, a critical feature in agrochemicals . - Piperazino vs.
Biological Activity
3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime, with the chemical formula C15H11F3N2O4 and CAS number 320416-82-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H11F3N2O4 |
| Molecular Weight | 340.26 g/mol |
| Purity | >90% |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 369.6 ± 42.0 °C |
| Melting Point | 107 - 108 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that it induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
- Case Study on Antimicrobial Effects : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed a significant reduction in infection symptoms compared to the placebo group.
- Case Study on Anticancer Activity : Another study involved administering the compound to mice with induced tumors. The results indicated a marked reduction in tumor size after treatment, suggesting its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
